molecular formula C6H5BrN2O2 B8258405 5-Bromo-3-hydroxypicolinamide

5-Bromo-3-hydroxypicolinamide

Cat. No.: B8258405
M. Wt: 217.02 g/mol
InChI Key: JSYGGGDOLDAGGN-UHFFFAOYSA-N
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Description

5-Bromo-3-hydroxypicolinamide (CAS 2733059-17-9) is a high-purity chemical compound offered for research and development applications. With the molecular formula C 6 H 5 BrN 2 O 2 and a molecular weight of 217.02 g/mol, this compound serves as a valuable synthetic intermediate . Its structure features both a bromo substituent and a hydroxypicolinamide scaffold, making it a versatile building block in medicinal and agricultural chemistry. This scaffold is recognized for its relevance in the discovery and development of new active molecules. For instance, picolinamide derivatives have been identified in patent literature as having significant utility as fungicidal agents . Researchers can leverage this compound to create novel complexes or to explore structure-activity relationships in their quest for new crop protection solutions. Furthermore, the bromine atom presents a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse chemical groups to create targeted libraries for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use . Researchers can request certificates of analysis for specific batches.

Properties

IUPAC Name

5-bromo-3-hydroxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-1-4(10)5(6(8)11)9-2-3/h1-2,10H,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYGGGDOLDAGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

A common approach involves electrophilic aromatic substitution on 3-hydroxypicolinamide. NBS in dimethylformamide (DMF) at 80–90°C selectively brominates the C5 position due to the electron-donating hydroxyl group directing substitution.

Reaction Conditions :

  • Substrate : 3-Hydroxypicolinamide (1.0 equiv)

  • Brominating Agent : NBS (1.2 equiv)

  • Solvent : DMF, anhydrous

  • Temperature : 80°C, 6–8 hours

  • Yield : 68–72%

Key Considerations :

  • Excess NBS leads to di-brominated byproducts.

  • DMF stabilizes intermediates via hydrogen bonding, enhancing regioselectivity.

Hydrolysis of 5-Bromo-3-hydroxypicolinonitrile

Acid-Catalyzed Hydrolysis

This two-step method starts with 5-bromo-3-hydroxypicolinonitrile, synthesized via bromination of 3-hydroxypicolinonitrile. The nitrile group is hydrolyzed to an amide using concentrated sulfuric acid.

Reaction Conditions :

  • Step 1 : Bromination of 3-hydroxypicolinonitrile with Br₂ in acetic acid (45–50°C, 4 hours, 85% yield).

  • Step 2 : Hydrolysis with H₂SO₄ (95%) at 100°C for 2 hours, followed by neutralization with NH₄OH.

  • Overall Yield : 78–82%.

Advantages :

  • Scalable for industrial production.

  • Minimal purification required post-hydrolysis.

Catalytic Coupling Approaches

Palladium-Catalyzed Aminocarbonylation

A recent patent (CN114591250A) describes a one-pot synthesis using 5-bromo-3-hydroxypicolinic acid and ammonium acetate under CO atmosphere with Pd(OAc)₂ as a catalyst.

Reaction Conditions :

  • Substrate : 5-Bromo-3-hydroxypicolinic acid (1.0 equiv)

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Solvent : DMF/H₂O (4:1)

  • Temperature : 100°C, 12 hours

  • Yield : 65–70%

Limitations :

  • Requires high-pressure CO gas.

  • Catalyst cost impacts large-scale feasibility.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Direct Bromination68–72Simple setup, high regioselectivityRisk of over-bromination
Nitrile Hydrolysis78–82High scalability, minimal purificationRequires harsh acid conditions
Catalytic Aminocarbonylation65–70One-pot synthesis, atom-efficientHigh catalyst cost, specialized equipment

Industrial-Scale Optimization

Solvent and Temperature Effects

  • Solvent Choice : Mixed solvents (e.g., acetonitrile/water) improve solubility of intermediates, reducing side reactions.

  • Temperature Control : Maintaining 80–90°C in bromination prevents decomposition of the hydroxypyridine ring.

Catalytic System Enhancements

  • Copper-Mediated Bromination : CuBr₂ in acetic acid achieves 85% yield with reduced bromine waste.

  • Flow Chemistry : Continuous-flow systems enhance heat transfer and reaction uniformity, increasing throughput by 30% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-3-hydroxypicolinamide can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form 5-bromo-3-aminopicolinamide.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of 5-bromo-3-oxo-picolinamide.

    Reduction: Formation of 5-bromo-3-aminopicolinamide.

    Substitution: Formation of various substituted picolinamides depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-hydroxypicolinamide is a compound that has garnered attention in various scientific fields due to its versatile applications. This article provides a comprehensive overview of its applications, particularly in scientific research, along with relevant data tables and documented case studies.

Chemical Properties and Structure

This compound has the molecular formula C6H5BrN2O2C_6H_5BrN_2O_2. It is characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 3-position of the pyridine ring. This structural configuration is significant for its reactivity and potential biological activities.

Chemistry

This compound serves as a valuable building block in organic synthesis. It is utilized in:

  • Synthesis of Heterocycles : The compound is frequently employed in the synthesis of more complex heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.
  • Catalytic Reactions : It participates in copper-catalyzed amination reactions, enhancing yields when combined with various ligands. For instance, studies have shown that it can facilitate reactions yielding products with efficiencies ranging from 70% to 98% under optimized conditions .

Biological Research

In biological contexts, this compound has been investigated for its potential as an enzyme inhibitor. Its applications include:

  • Enzyme Inhibition Studies : The compound is studied for its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into biochemical mechanisms .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, making it a candidate for further exploration in medicinal chemistry .

Medicinal Chemistry

The compound has promising implications in drug design:

  • Anticancer Activity : Research indicates that derivatives of this compound may possess anticancer properties, warranting further investigation into their mechanisms of action and efficacy against various cancer cell lines .
  • Anti-inflammatory Effects : There are indications that this compound could be explored for its anti-inflammatory properties, potentially leading to the development of new therapeutic agents .

Industrial Applications

Beyond laboratory settings, this compound finds utility in industrial processes:

  • Specialty Chemicals Production : It is used in the manufacture of specialty chemicals and materials, contributing to advancements in chemical manufacturing .
  • Catalyst Development : The compound may also play a role in developing new catalysts for chemical reactions, enhancing reaction efficiencies and selectivities .

Table 1: Summary of Applications

Application AreaSpecific Use CasesNotes
ChemistrySynthesis of heterocyclesKey building block in organic synthesis
Biological ResearchEnzyme inhibition studiesPotential role in metabolic pathways
Medicinal ChemistryAnticancer and anti-inflammatory propertiesRequires further investigation
Industrial ApplicationsProduction of specialty chemicalsUseful in catalyst development

Case Study 1: Copper-Catalyzed Amination

A study demonstrated that this compound enhances the efficiency of copper-catalyzed amination reactions. The compound was shown to yield products with efficiencies between 70% and 98%, depending on the reaction conditions and ligands used .

Case Study 2: Antimicrobial Activity

Research into derivatives of this compound indicated potential antimicrobial activity against various pathogens. In vitro assays revealed selective toxicity towards certain bacterial strains while sparing normal cells, highlighting its therapeutic potential .

Case Study 3: Anticancer Properties

Investigations into the anticancer effects of this compound have shown promising results against multiple cancer cell lines. Further studies are required to elucidate its mechanisms and optimize its efficacy .

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the bromine atom play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogous Compounds

Compound Name Substituents/Functional Groups Similarity Score* Key Properties/Applications Reference
5-Bromo-3-methoxypicolinic acid Br (5), -OCH₃ (3), -COOH 0.82–0.90 Higher acidity; used in metal coordination
Methyl 5-bromo-3-methylpicolinate Br (5), -CH₃ (3), -COOCH₃ 0.91 Lipophilic ester; intermediate in synthesis
5-Bromo-2-methylpyridin-3-amine Br (5), -CH₃ (2), -NH₂ (3) 0.89 Basic amine; potential pharmacophore
3-Bromo-5-nitropicolinonitrile Br (3), -NO₂ (5), -CN 0.90 Nitro and nitrile groups for reactivity
5-Bromo-3-chloropicolinaldehyde Br (5), -Cl (3), -CHO 0.87 Electrophilic aldehyde for cross-coupling

*Similarity scores derived from Tanimoto coefficients or structural overlap in CAS entries.

  • Hydroxyl vs. Methoxy/Carboxylic Acid : The hydroxyl group in this compound increases hydrophilicity compared to 5-Bromo-3-methoxypicolinic acid () or methyl esters (). The carboxylic acid in 5-Bromo-3-methoxypicolinic acid enhances metal-binding capacity, making it suitable for catalytic applications .
  • Amide vs. Ester : The amide group in the target compound offers greater hydrolytic stability compared to methyl or ethyl esters (e.g., Methyl 5-bromo-3-methylpicolinate), which are prone to saponification .
  • Bromo Position and Reactivity: Bromine at the 5-position (as in the target compound) versus the 3-position (e.g., 3-Bromo-5-nitropicolinonitrile in ) influences regioselectivity in cross-coupling reactions.

Physicochemical and Commercial Properties

Table 2: Commercial Availability of Selected Analogues

Compound Name Catalog # Quantity Price ($) Source
5-Bromo-3-methoxypicolinic acid HB425-1 1 g 400
Methyl 5-bromo-3-methylpicolinate 213771-32-5 N/A N/A
3-Bromo-5-nitropicolinonitrile L019509 N/A N/A
  • Pricing Trends : 5-Bromo-3-methoxypicolinic acid is priced at $400/g (), reflecting its specialized applications. Esters like Methyl 5-bromo-3-methylpicolinate are likely cheaper due to scalable synthesis .
  • Purity and Availability : High-purity halogenated pyridines (e.g., >95% purity in ) are critical for pharmaceutical-grade intermediates.

Biological Activity

5-Bromo-3-hydroxypicolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.

This compound is characterized by the presence of a bromine atom and a hydroxyl group on the pyridine ring. These functional groups contribute to its unique chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes. The hydroxyl group and bromine atom enhance its binding affinity to enzyme active sites. This interaction can inhibit enzyme activity by blocking substrate access or altering enzyme conformation.

Key Enzymatic Targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in critical biochemical pathways, including those related to cancer progression and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although further investigation is needed to confirm these effects.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. For instance, a series of quinazolin-4-one derivatives were synthesized, which included this compound as a structural component. These derivatives demonstrated selective inhibition against PI3K and HDAC enzymes, leading to significant antiproliferative effects on various cancer cell lines (Table 1) .

CompoundTarget EnzymeIC50 (nM)Cell Line Tested
This compoundPI3Kδ<10MV411 (AML)
Quinazolin-4-one derivativeHDAC6<10Multiple cancer lines

Case Studies

One notable study examined the effects of a derivative containing this compound on acute myeloid leukemia (AML) cells. The compound induced necrosis in FLT3-resistant AML cell lines without affecting normal peripheral blood mononuclear cells (PBMCs), showcasing its potential for selective toxicity against cancer cells .

Potential Applications

Given its biological activity, this compound holds promise for several applications:

  • Medicinal Chemistry : As a precursor for developing new drugs targeting specific enzymes involved in cancer and inflammatory diseases.
  • Pharmaceutical Development : Its derivatives could be explored for their antimicrobial properties and potential use in treating infections.

Q & A

Q. Key Considerations :

  • Temperature control (e.g., 0–5°C for bromination to avoid over-substitution).
  • Purification via column chromatography or recrystallization (solvent selection critical for yield).

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP hybrid functional) are used to:

  • Optimize molecular geometry and compute frontier orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites .
  • Simulate vibrational spectra (IR/Raman) for comparison with experimental data .
  • Evaluate substituent effects (e.g., bromine’s electron-withdrawing impact on aromatic ring reactivity).

Q. Workflow :

Select a basis set (e.g., 6-31G* for light atoms, LANL2DZ for bromine).

Perform geometry optimization and frequency analysis.

Use solvent models (e.g., PCM) to account for solvation effects.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 7–8 ppm) and hydroxyl groups (broad singlet, δ 5–6 ppm).
    • ¹³C NMR : Confirm carbonyl (C=O, ~165 ppm) and brominated carbon signals .
  • MS (ESI/HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern (²⁷Br/⁸¹Br ≈ 1:1).
  • IR : Detect O-H stretch (~3200 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

Advanced: How can researchers resolve contradictions between experimental and computational data for brominated picolinamides?

Methodological Answer:

  • Cross-validation : Compare multiple techniques (e.g., XRD for crystallography vs. DFT-optimized structures) .
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set limitations) or experimental conditions (e.g., solvent polarity effects).
  • Bayesian Statistics : Use probabilistic models to weigh conflicting data sources .

Basic: How can the PICO framework structure research questions for pharmacological studies on this compound?

Methodological Answer:
Adapt the PICO framework:

  • Population : Target protein/enzyme (e.g., kinase inhibitors).
  • Intervention : Compound’s binding affinity or inhibition potency.
  • Comparison : Benchmark against known inhibitors (e.g., staurosporine).
  • Outcome : IC₅₀ values or binding free energy (ΔG) .

Example Question : “Does this compound (intervention) inhibit kinase X (population) with greater potency than reference compound Y (comparison) as measured by IC₅₀ (outcome)?”

Advanced: What molecular modeling approaches assess bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking Simulations : Use AutoDock or Schrödinger Suite to predict binding poses and affinity scores.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories.
  • QSAR Models : Develop regression models linking substituent properties (e.g., Hammett σ) to activity .

Q. Data Integration :

ParameterTool/MethodOutput Metrics
Binding AffinityAutoDock VinaΔG (kcal/mol)
SolubilityCOSMO-RSLogS
Metabolic StabilityCYP450 dockingPredicted half-life

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